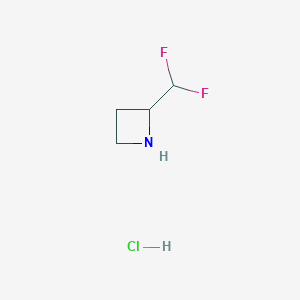

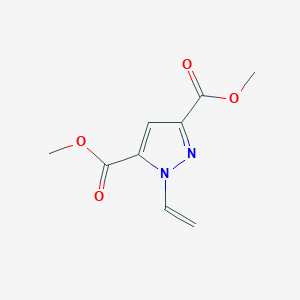

![molecular formula C23H16ClFN2O3S2 B2491529 [3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone CAS No. 872208-51-0](/img/structure/B2491529.png)

[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone is a complex organic compound featuring a thiophene ring, which is known for its utility in the development of materials with significant chemical and biological activities. Thiophene derivatives are especially noted for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of complex thiophene derivatives often involves multi-step reactions, including nucleophilic substitution, oxidation, and cyclization processes. For instance, the synthesis of related thiophene compounds has been achieved through various strategies, including the use of density functional theory (DFT) calculations for structural optimization, and employing different catalytic systems to facilitate the reactions (Shahana & Yardily, 2020; Huang et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and reactivity of complex organic compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed. DFT calculations are also instrumental in predicting and analyzing the molecular structure, including the equilibrium geometry and electronic structure of thiophene derivatives (Nagaraju et al., 2018).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including nucleophilic substitution, which is often used for functionalization. The reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions has been explored to introduce new functional groups and modify the compound's properties (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Analysis of these properties is essential for applications in material science. For instance, thermogravimetric analysis can reveal the thermal stability and decomposition patterns of such compounds (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for the application of thiophene derivatives in synthesis and pharmaceutical research. The analysis of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insight into the compound's reactivity and stability (Moreno-Fuquen et al., 2019).

Scientific Research Applications

Crystal Structure and Biological Activity

Thiophene derivatives have been extensively studied for their crystal structures and biological activities. For instance, the synthesis and crystal structure analysis of thiophene compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone demonstrate the importance of such studies in understanding the molecular configurations and potential reactivity of these compounds (S. Nagaraju et al., 2018). These insights are crucial for designing molecules with desired properties, such as enhanced biological activity or specific interactions with biological targets.

Synthesis and Reactivity

The reactivity of thiophene compounds toward various nucleophiles has been explored to synthesize novel derivatives with potential applications. For example, the study on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone reveals the compound's reactivity towards sulfur- and oxygen-containing nucleophiles, showcasing a method for functionalizing thiophene derivatives for further application in drug development and other chemical synthesis processes (P. Pouzet et al., 1998).

Density Functional Theory (DFT) and Docking Studies

DFT and docking studies on thiophene derivatives provide insights into their molecular properties, stability, and potential interactions with biological targets. The synthesis, spectral characterization, and DFT analysis of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone offer valuable information on their structural properties and potential applications in designing molecules with specific biological activities (M. Shahana and A. Yardily, 2020).

Antitumor Activity

Studies on thiophene derivatives have also explored their potential antitumor activities. The synthesis and preliminary biological evaluation of compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone show distinct inhibitory effects on the proliferation of various cancer cell lines, highlighting the potential of thiophene compounds in developing new anticancer drugs (Zhi-hua Tang and W. Fu, 2018).

properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN2O3S2/c24-15-5-4-6-17(13-15)27-23-22(32(29,30)18-7-2-1-3-8-18)19(26)21(31-23)20(28)14-9-11-16(25)12-10-14/h1-13,27H,26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGFRTNQBVHGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)

![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2491469.png)